molecular formula C13H17NO B3089783 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 1198764-90-7

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3089783
CAS No.: 1198764-90-7
M. Wt: 203.28 g/mol
InChI Key: LKXCQJMPEBPSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-Butyl)-3,4-dihydroquinolin-2(1H)-one ( 1198764-90-7) is a high-value chemical scaffold with significant applications in pharmaceutical research and development. This compound, with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol, features the 3,4-dihydroquinolin-2(1H)-one structure, a benzo-fused lactam skeleton found in many biologically active compounds and drug candidates . This scaffold is of particular interest in medicinal chemistry for designing potent and selective enzyme inhibitors. Specifically, derivatives of 3,4-dihydroquinolin-2(1H)-one have been extensively explored as inhibitors of neuronal nitric oxide synthase (nNOS) . nNOS plays a key role in the central nervous system, and its overproduction is associated with the spinal transmission of pain, migraines, and neurodegenerative conditions . Researchers have utilized this core structure to develop compounds with excellent potency and selectivity for nNOS, demonstrating efficacy in reversing thermal hyperalgesia and tactile hyperesthesia in preclinical rat pain models . Furthermore, novel derivatives based on the 3,4-dihydroquinolin-2(1H)-one structure are being synthesized and evaluated as potential modulators of dopamine receptors (e.g., D2R), revealing their relevance in the research of psychiatric disorders such as schizophrenia . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary use.

Properties

IUPAC Name

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXCQJMPEBPSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that derivatives of dihydroquinolinones, including 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in a study focusing on structure-activity relationships (SAR), specific modifications to the dihydroquinolinone structure led to enhanced potency against cancer cell lines .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Dihydroquinolinones have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in activated macrophages .

Mechanistic Studies

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its application in drug development. The compound interacts with specific molecular targets within cells, which can lead to various therapeutic outcomes. For instance, studies have identified its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. The tert-butyl group enhances its lipophilicity, influencing its pharmacokinetic properties and allowing for better membrane permeability. Below is a summary of synthesis methods:

Synthesis MethodYield (%)Reaction Conditions
Cyclization of substituted anilines37DMF with NaH; followed by reaction with alkyl halides
Electrophilic cyclizationModerateBF3·OEt2 as catalyst; various substrates tested

Case Studies

Case Study: Anti-cancer Activity
In a recent study published in MDPI, researchers synthesized a series of dihydroquinolinones and evaluated their anticancer activity against several cell lines. The compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study: nNOS Inhibition
Another study focused on the inhibition of nNOS by derivatives of dihydroquinolinones. The research demonstrated that certain modifications to the structure could enhance selectivity and potency against nNOS, showing promise for treating neuropathic pain conditions .

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydroquinolin-2(1H)-one scaffold is versatile, with modifications at positions 6, 7, or 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Compound Substituent(s) Synthetic Method Biological Activity Key Findings Reference
6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one 6-tert-butyl Metal-free photoredox cyclization Not explicitly reported (structural analog of anticonvulsant/antidepressant derivatives) Enhanced lipophilicity; potential CNS bioavailability due to tert-butyl group
6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives 6-nitro, 1-(2-(dimethylamino)ethyl) Mitsunobu reaction or O-alkylation Anticonvulsant (MES and scPTZ models) ED50 values: 14–30 mg/kg; low neurotoxicity (rotarod test)
6-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one 6-(3-chloro-2-hydroxypropoxy) Lipase-catalyzed enantioselective synthesis Precursor for β-blocker carteolol High cost of starting material; model substrates used to optimize halohydrin/epoxide ratios
8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one 8-fluoro, 6-nitro Alkylation of dihydroquinolinone core Anticonvulsant Improved activity over non-fluorinated analogs; ED50 = 19 mg/kg (MES model)
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one 6-boronic ester Palladium-catalyzed carbonylative cyclization Not reported (used in Suzuki-Miyaura cross-coupling) Key intermediate for functionalized polycyclic derivatives

Physicochemical and Toxicity Profiles

  • In contrast, boronic ester derivatives (e.g., 6-(dioxaborolan-2-yl)) are more polar, favoring aqueous solubility .
  • Toxicity: Anticonvulsant derivatives show low neurotoxicity (rotarod test) , while pyridophenanthridinone intermediates (e.g., cinnamamides) exhibit compromised drug-likeness due to α,β-unsaturation .

Biological Activity

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of 3,4-dihydroquinolinones, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

The chemical structure of this compound contributes significantly to its biological activity. The tert-butyl group enhances lipophilicity, potentially facilitating better membrane permeability and bioavailability.

1. Neuroprotective Effects

Recent studies have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as dual-target inhibitors for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease (AD). For instance, compounds designed with a similar core structure exhibited potent inhibitory effects on both AChE and MAO-B enzymes:

  • Inhibition Potency : Compound 3e showed IC50 values of 0.28 µM for AChE and 2.81 µM for MAO-B, indicating strong inhibition capabilities .
  • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier was confirmed for several derivatives, suggesting their potential as effective treatments for neurodegenerative conditions .

2. Anticancer Activity

The anticancer properties of 3,4-dihydroquinolinones have been investigated across various cancer cell lines. Notably:

  • Cytotoxicity Profiles : Compounds derived from this scaffold were tested against several cancer cell lines, demonstrating significant antiproliferative effects. For example, certain derivatives maintained high activity levels in lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines .
  • Structure-Activity Relationship (SAR) : Modifications at the C4 position have been shown to enhance anticancer activity, with specific substitutions leading to improved efficacy compared to parent compounds .

Data Summary

Activity TypeCompoundTarget/Cell LineIC50 ValueReference
Cholinesterase Inhibition3eAChE0.28 µM
Monoamine Oxidase Inhibition3eMAO-B2.81 µM
Antiproliferative ActivityVariousH460 Lung CarcinomaUp to 32.5% inhibition
Antiproliferative ActivityVariousMCF7 Breast AdenocarcinomaUp to 25.4% inhibition

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the 3,4-dihydroquinolin-2(1H)-one framework:

  • Synthesis and Evaluation : A series of novel derivatives were synthesized and evaluated for their affinity towards dopamine receptors (D2R), indicating a potential role in treating neurological disorders .
  • In Vivo Studies : Compounds were also assessed for acute toxicity in animal models, revealing no significant toxicity even at high doses (2500 mg/kg), which is promising for future therapeutic applications .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, THF) improve nucleophilic substitution efficiency .
  • Catalyst selection : LiAlH₄ for reductions versus milder NaBH₄ for functional group compatibility .
  • Temperature control : Room temperature for thiocarbamoylation avoids side reactions .

Q. Table 1. Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Nitro reductionPd/C, H₂, EtOH72.9
AlkylationChloropropylamine, DMF, K₂CO₃65–73
ThiocarbamoylationMethyl thioimidate HI, EtOH43–56

How can researchers optimize the enantiomeric purity of dihydroquinolinone derivatives during synthesis?

Advanced
Enantiomeric purity is critical for CNS-targeted inhibitors. Methods include:

  • Chiral column chromatography : Used to separate (±)-35 into (S)-35 and (R)-35, achieving >95% enantiomeric excess (ee) .
  • Asymmetric catalysis : Employing chiral auxiliaries during alkylation or thiocarbamoylation steps (e.g., using enantiopure amines) .
  • Stereoselective reductions : LiAlH₄ in THF for selective reduction of ketones to alcohols .

Q. Data Contradictions :

  • LiAlH₄ may over-reduce sensitive groups, whereas NaBH₄ preserves functionality but lowers yield . Validate via HPLC-MS and chiral SFC .

What methodological approaches characterize the structural integrity of dihydroquinolinone derivatives?

Q. Basic

  • NMR spectroscopy : Key signals include δ 2.28 ppm (tert-butyl CH₃) and δ 8.13 ppm (aromatic protons) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 303) .
  • HPLC purity : ≥95% purity required for biological assays, using C18 columns and acetonitrile/water gradients .

Q. Table 2. Analytical Benchmarks

ParameterMethodTarget SpecificationReference
PurityHPLC≥95%
Enantiomeric excessChiral SFC≥99% ee
Structural assignment¹H/¹³C NMRFull resonance match

How are substituents varied in SAR studies to assess biological activity?

Q. Advanced

  • Core modifications : Introducing halogens (e.g., 6-bromo) enhances nNOS binding affinity .
  • Side-chain diversification : Alkylamines (e.g., dimethylaminoethyl) improve blood-brain barrier permeability .
  • Pharmacophore modeling : Aligns with nNOS active site residues (e.g., heme-binding domain) .

Q. Contradictions :

  • Bulky tert-butyl groups improve selectivity but reduce solubility. Balance via logP optimization (target 2–3) .

How are discrepancies between in vitro and in vivo data addressed?

Q. Advanced

  • Assay validation : Use recombinant human nNOS (IC₅₀ < 100 nM) and rat pain models for translational relevance .
  • Pharmacokinetic profiling : Measure oral bioavailability (e.g., (S)-35 showed 40% bioavailability in rats) .
  • Metabolite screening : Identify active metabolites via LC-MS/MS to explain efficacy gaps .

What novel catalytic strategies are explored for dihydroquinolinone synthesis?

Q. Advanced

  • Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization to dihydroquinolinones .
  • Palladium-catalyzed carbonylation : Incorporates perfluoroalkyl groups via radical intermediates (yields 60–85%) .

Q. Table 3. Emerging Synthetic Methods

MethodKey AdvantageYield (%)Reference
Iron photoredoxMild conditions, broad substrate scope65–78
Pd-mediated carbonylative cyclizationPerfluoroalkyl functionalization60–85

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
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6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

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